

Synthesis of N-Pyrrolidino Etonitazene

Reference Standards: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-Pyrrolidino etonitazene

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This document provides detailed application notes and protocols for the synthesis of **N-Pyrrolidino etonitazene** (also known as etonitazepyne) reference standards. The synthesis of this potent synthetic opioid is intended for the preparation of analytical reference material for forensic, clinical, and research applications. **N-Pyrrolidino etonitazene** is a benzimidazole-derived opioid and its synthesis is analogous to that of other 2-benzylbenzimidazole compounds, such as etonitazene.^{[1][2]} The following protocols are based on established synthetic routes for this class of compounds.

Chemical Data

Compound	IUPAC Name	Molecular Formula	Molecular Weight
N-Pyrrolidino Etonitazene	2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole	C ₂₂ H ₂₆ N ₄ O ₃	394.5 g/mol

Experimental Protocols

The synthesis of **N-Pyrrolidino etonitazene** can be achieved through a multi-step process involving the formation of a 2-benzyl-5-nitro-benzimidazole intermediate, followed by N-alkylation.

Part 1: Synthesis of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole (Intermediate)

This step involves the condensation of 4-nitro-1,2-phenylenediamine with 2-(4-ethoxyphenyl)acetonitrile.

Materials:

- 4-nitro-1,2-phenylenediamine
- 2-(4-ethoxyphenyl)acetonitrile
- Ethanol
- Dry Hydrogen Chloride
- Dioxane
- Ethyl acetate
- Hydrochloric acid
- Aqueous ammonia
- Ligroin
- Animal charcoal

Procedure:

- A solution of 2-(4-ethoxyphenyl)acetonitrile and ethanol is saturated with dry hydrogen chloride gas while stirring and cooling in an ice water bath.
- The mixture is allowed to stand at room temperature for 12 hours.

- This is then added to a suspension of 4-nitro-1,2-phenylenediamine in dioxane.
- The reaction mixture is stirred at approximately 85°C for 24 hours, followed by refluxing for four hours.
- While still hot, the mixture is acidified with a solution of ethyl acetate and hydrochloric acid.
- The resulting hydrochloride salt of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole crystallizes out and is purified by recrystallization from dilute aqueous hydrochloric acid with the aid of animal charcoal.
- The free base is obtained by the addition of aqueous ammonia and can be further purified by recrystallization from a mixture of dioxane and ligroin.

Part 2: Synthesis of N-Pyrrolidino Etonitazene

This final step involves the N-alkylation of the benzimidazole intermediate with 1-(2-chloroethyl)pyrrolidine.

Materials:

- 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole
- Sodium ethylate
- Ethanol
- Dioxane
- 1-(2-chloroethyl)pyrrolidine

Procedure:

- A concentrated solution of sodium ethylate in ethanol is added dropwise to a solution of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole in dioxane at 60°C with stirring.
- The sodium salt of the benzimidazole precipitates as fine yellow needles, which are then filtered and dried under vacuum.

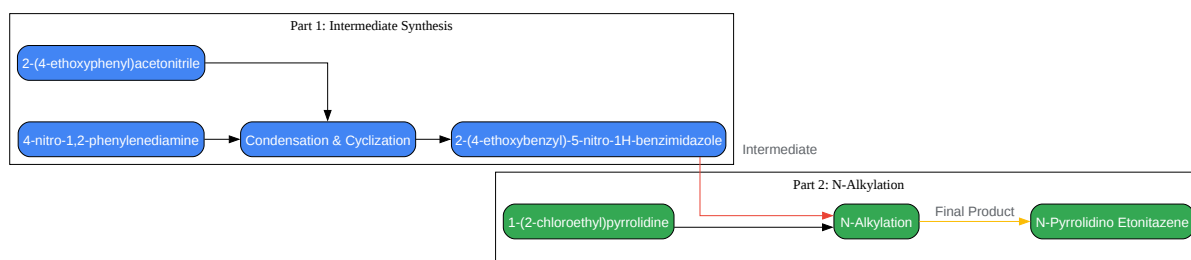
- To a suspension of this sodium salt in absolute dioxane, 1-(2-chloroethyl)pyrrolidine is added dropwise at 60°C.
- The mixture is stirred for one hour at 60°C.
- The sodium chloride formed is filtered off, and the filtrate is evaporated to yield the crude product.
- Purification can be achieved by crystallization from a suitable solvent such as ether.

Analytical Characterization

The identification and confirmation of **N-Pyrrolidino etonitazene** require various analytical techniques.

Analytical Method	Purpose
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation and identification based on mass-to-charge ratio.[3]
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HRAM LC-MS/MS)	Provides high-resolution mass data for unambiguous identification.[3]
Proton Nuclear Magnetic Resonance (¹ H NMR) Spectroscopy	Confirms the specific regio-isomer and overall structure.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy	Provides information on the functional groups present in the molecule.[3]

Synthesis Workflow



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Caption: Synthetic pathway for **N-Pyrrolidino etonitazene**.

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